molecular formula C15H14O5S B14181472 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide CAS No. 865541-24-8

1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide

Cat. No.: B14181472
CAS No.: 865541-24-8
M. Wt: 306.3 g/mol
InChI Key: YQXMKXCLALBQKY-UHFFFAOYSA-N
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Description

1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide is a chemical compound with the molecular formula C15H14O5S and a molecular weight of 306.334 g/mol . This compound is known for its unique structure, which includes a benzoxathiin ring system with a methoxyphenyl group and two dioxide groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylacetic acid with sulfur and oxygen sources to form the benzoxathiin ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide is unique due to its specific combination of a benzoxathiin ring, methoxyphenyl group, and dioxide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

865541-24-8

Molecular Formula

C15H14O5S

Molecular Weight

306.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-6-ol

InChI

InChI=1S/C15H14O5S/c1-19-12-5-2-10(3-6-12)14-9-21(17,18)15-8-11(16)4-7-13(15)20-14/h2-8,14,16H,9H2,1H3

InChI Key

YQXMKXCLALBQKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CS(=O)(=O)C3=C(O2)C=CC(=C3)O

Origin of Product

United States

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